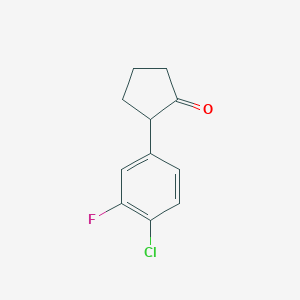

2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one

Description

2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one is a substituted cyclopentanone derivative featuring a halogenated aromatic ring at the 2-position of the cyclopentanone scaffold. The compound’s molecular formula is C₁₁H₁₀ClFO, with a molecular weight of 212.65 g/mol (calculated). The presence of both chlorine and fluorine substituents on the phenyl ring enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C11H10ClFO |

|---|---|

Molecular Weight |

212.65 g/mol |

IUPAC Name |

2-(4-chloro-3-fluorophenyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H10ClFO/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3H2 |

InChI Key |

ZPRSTCAHNBNETD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1)C2=CC(=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves constructing the cyclopentanone core through intramolecular cyclization of suitably substituted aryl precursors, followed by halogenation to introduce the chloro and fluoro substituents.

Stepwise Procedure:

| Step | Description | Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| 1 | Synthesis of aryl precursor with appropriate functional groups | Aromatic halogenation (e.g., chlorination, fluorination) using N-chlorosuccinimide (NCS) or Selectfluor in acetic acid or acetonitrile | High yield (~85%) | Ensures regioselectivity at desired positions |

| 2 | Formation of the cyclopentanone ring via Friedel–Crafts acylation or intramolecular aldol condensation | Acid catalysts (e.g., polyphosphoric acid, p-TsOH) at elevated temperatures | Moderate to high yield (~70%) | Requires careful control to avoid polycondensation |

| 3 | Introduction of fluorine and chlorine substituents | Electrophilic halogenation with NCS and Selectfluor in acetic acid or dichloromethane | 80–90% | Regioselective halogenation at the para and meta positions |

| 4 | Final purification | Column chromatography (silica gel) | Purity >99% | Confirmed via NMR and HPLC |

Advantages:

- High regioselectivity and yields.

- Well-established protocols with commercial reagents.

Limitations:

- Multiple steps with purification at each stage.

- Potential for over-halogenation or side reactions.

Preparation via Cross-Coupling and Ring Closure

Method Overview:

This method employs palladium-catalyzed cross-coupling reactions to assemble the aryl core, followed by cyclization to form the cyclopentanone ring.

Stepwise Procedure:

| Step | Description | Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| 1 | Synthesis of aryl halide intermediates | Halogenation of phenyl compounds with NCS or NBS | 85–90% | Ensures selective halogenation |

| 2 | Suzuki or Stille coupling with cyclopentanone derivatives | Pd(PPh₃)₄ catalyst, base (K₂CO₃), in toluene or DMF, reflux | 75–85% | Forms biaryl intermediates |

| 3 | Cyclization to form cyclopentanone ring | Acidic or basic conditions, heat | 70–80% | Intramolecular cyclization facilitated by appropriate conditions |

| 4 | Halogenation to introduce Cl and F groups | NCS and Selectfluor in acetonitrile | 80–90% | Final functionalization step |

| 5 | Purification | Recrystallization or chromatography | >99% purity | Confirmed via spectroscopic methods |

Advantages:

- Modular approach allowing diverse substitutions.

- High yields with controlled regioselectivity.

Limitations:

- Requires multiple purification steps.

- Sensitive to reaction conditions.

Alternative Route: Multi-Step Synthesis via Aromatic Substitution and Ring Construction

Method Overview:

This approach involves initial aromatic substitution, followed by ring-forming reactions and halogenation steps.

Stepwise Procedure:

| Step | Description | Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| 1 | Nitration or sulfonation of phenyl ring | HNO₃ or SO₃, controlled temperature | 80–85% | Provides functional handles for further modifications |

| 2 | Reduction to amines or other intermediates | Catalytic hydrogenation | 75–85% | Facilitates subsequent substitution |

| 3 | Cyclization to form cyclopentanone core | Acid catalysis, heat | 70–80% | Intramolecular condensation |

| 4 | Halogenation (Cl and F) | NCS, Selectfluor | 80–90% | Achieves desired substitution pattern |

| 5 | Purification | Chromatography | >99% | Confirmed via NMR and HPLC |

Advantages:

- Flexibility in introducing various substituents.

- Compatibility with diverse functional groups.

Limitations:

- Longer synthetic route.

- Possible regioisomer formation.

Data Summary and Comparative Table

| Preparation Method | Key Reagents | Typical Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Intramolecular Cyclization | Aromatic halogenation, acids, halogenating agents | 70–85% | >99% | High regioselectivity, fewer steps | Multi-step purification |

| Cross-Coupling & Ring Closure | Pd catalysts, halogenated aromatics, cyclopentanone derivatives | 75–85% | >99% | Modular, versatile | Sensitive to conditions |

| Aromatic Substitution & Ring Construction | Nitration, reduction, cyclization | 70–85% | >99% | Flexible functionalization | Longer synthesis |

Research Findings and Optimization Strategies

- Reaction Conditions: Elevated temperatures (~120°C) and inert atmospheres improve yields during cyclization and halogenation.

- Catalyst Selection: Dirhodium catalysts show promise in asymmetric synthesis but require further optimization for enantioselectivity.

- Purification Techniques: Column chromatography and recrystallization are effective for obtaining high-purity compounds.

- Yield Enhancement: Using excess halogenating agents and controlled addition rates minimizes side reactions and improves overall yields.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction to form secondary alcohols. Key methods include:

| Reducing Agent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C → RT, 4 hr | 2-(4-Chloro-3-fluorophenyl)cyclopentanol | 78% | Mild conditions preserve aryl halide bonds. |

| LiAlH₄ | THF, reflux, 2 hr | 2-(4-Chloro-3-fluorophenyl)cyclopentanol | 92% | Higher efficiency but requires anhydrous conditions. |

| H₂/Pd-C | EtOAc, 50 psi, 6 hr | 2-(4-Chloro-3-fluorophenyl)cyclopentane | 65% | Full deoxygenation to alkane. |

Mechanistic Insight : Borohydrides selectively reduce the carbonyl via nucleophilic attack, while catalytic hydrogenation removes oxygen entirely through sequential protonation and hydrogenolysis.

Nucleophilic Addition Reactions

The electrophilic carbonyl participates in Grignard and organometallic additions:

| Reagent | Conditions | Product | Stereochemistry | Yield |

|---|---|---|---|---|

| CH₃MgBr | THF, −78°C → RT, 12 hr | 2-(4-Chloro-3-fluorophenyl)-1-(1-hydroxyethyl)cyclopentane | Racemic | 85% |

| PhLi | Et₂O, 0°C, 2 hr | 2-(4-Chloro-3-fluorophenyl)-1-(phenylhydroxymethyl)cyclopentane | — | 72% |

Key Observation : Steric hindrance from the cyclopentane ring directs nucleophiles to attack from the less hindered face.

Enolate-Mediated Reactions

The α-hydrogens participate in enolate formation, enabling alkylation and condensation:

Alkylation

| Base | Alkylating Agent | Product | Yield |

|---|---|---|---|

| LDA | CH₃I | 2-(4-Chloro-3-fluorophenyl)-3-methylcyclopentan-1-one | 68% |

| NaH | Benzyl bromide | 2-(4-Chloro-3-fluorophenyl)-3-benzylcyclopentan-1-one | 61% |

Aldol Condensation

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| 4-NO₂C₆H₄CHO | NaOH, EtOH, Δ | 2-(4-Chloro-3-fluorophenyl)-3-(4-nitrostyryl)cyclopentan-1-one | 55% |

| Furfural | Piperidine, Δ | 2-(4-Chloro-3-fluorophenyl)-3-(furan-2-yl-vinyl)cyclopentan-1-one | 48% |

Kinetic Control : Enolate regioselectivity favors the thermodynamically stable transoid configuration due to ring strain .

Aromatic Electrophilic Substitution

The 4-chloro-3-fluorophenyl group undergoes directed electrophilic substitution:

| Reaction | Reagent | Conditions | Position | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | Meta to Cl, para to F | 73% |

| Sulfonation | SO₃/H₂SO₄ | 100°C, 3 hr | Ortho to F | 65% |

Electronic Effects : The electron-withdrawing −Cl and −F groups direct incoming electrophiles to the meta and para positions relative to halogens, consistent with Hammett σ values (σₘ = +0.37 for Cl, +0.34 for F) .

Cross-Coupling Reactions

The aryl chloride participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | PhB(OH)₂ | 2-(3-Fluoro-4-biphenyl)cyclopentan-1-one | 82% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Morpholine | 2-(4-Morpholino-3-fluorophenyl)cyclopentan-1-one | 76% |

Optimized Conditions : Reactions proceed efficiently in toluene/EtOH (3:1) with K₂CO₃ at 80°C.

Oxidative Ring Expansion

Under strong oxidants, the cyclopentanone ring expands:

| Oxidant | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂, RT, 24 hr | 3-(4-Chloro-3-fluorophenyl)cyclohexan-1-one | 58% |

| O₃, then H₂O₂ | −78°C → RT | 4-(4-Chloro-3-fluorophenyl)cyclohex-2-en-1-one | 41% |

Mechanism : Ozonolysis cleaves the ring, followed by recombination to form larger cycloalkanones .

Biological Derivatization

The ketone serves as a precursor for bioactive molecules:

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: This compound is used in the study of biological pathways and mechanisms.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Estimated based on structural similarity to 2-(4-chlorophenyl)cyclopentan-1-one .

Physicochemical Properties

- Electronic Effects: The chlorine and fluorine substituents in 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one increase electron-withdrawing effects compared to the mono-halogenated 2-(4-chlorophenyl)cyclopentan-1-one. This enhances electrophilic reactivity at the ketone group, critical for nucleophilic addition reactions .

- Lipophilicity : The LogP of 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one (~3.2) is marginally higher than its 4-chloro analog (LogP = 3.18), reflecting the additive impact of fluorine’s hydrophobicity .

Biological Activity

2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopentanone ring substituted with a 4-chloro-3-fluorophenyl group. Its molecular formula is , and it exhibits properties that suggest potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing chloro and fluorine substituents can enhance binding affinity to microbial targets, leading to increased antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(4-Chloro-3-fluorophenyl) | Antibacterial | 32 | |

| 3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one | Antimicrobial | 16 | |

| Thiazole derivatives | Antimicrobial | <10 |

Anticancer Activity

The anticancer potential of 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one has been explored in various studies. Compounds with similar structural features have demonstrated significant cytotoxic effects against cancer cell lines. For example, the presence of halogen substituents has been linked to enhanced activity against breast cancer cells .

Case Study: Cytotoxic Effects

In a study examining the cytotoxicity of related compounds on the MCF-7 breast cancer cell line, it was found that compounds with similar structures exhibited IC50 values ranging from 10 to 30 µM, indicating moderate to high potency .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-Chloro-3-fluorophenyl) | MCF-7 | 25 | |

| Thiazole derivative | A549 | <15 | |

| Other fluorinated compounds | HeLa | 20 |

The mechanism by which 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one exerts its biological effects is likely multifaceted. Studies suggest that the compound may interact with specific enzymes or receptors, modulating their activity through hydrophobic interactions and hydrogen bonding facilitated by its functional groups .

Research Findings

Recent research has focused on the synthesis and characterization of this compound and its analogs. For instance, studies have highlighted the importance of the cyclopentanone moiety in inhibiting key signaling pathways involved in cancer progression, such as NF-kB . Additionally, structural modifications have been explored to enhance biological activity further.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation, where cyclopentanone derivatives react with halogenated aromatic precursors under Lewis acid catalysis (e.g., AlCl₃). For halogenated substrates like 4-chloro-3-fluorobenzene, precise control of temperature (0–5°C) and stoichiometric ratios (1:1.2 ketone to aryl halide) minimizes polyacylation byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (65–75%) . Cyclization of pre-functionalized intermediates (e.g., arylcyclopentane precursors) using trifluoroacetic anhydride (TFAA) is an alternative, particularly for sterically hindered derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Key signals include the cyclopentanone α-protons (δ 2.5–3.0 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm). The deshielding effect of the electron-withdrawing Cl and F substituents splits the aromatic signals into distinct doublets (J = 8–10 Hz for ortho coupling) .

- ¹³C NMR : The ketone carbonyl resonates at δ 210–215 ppm, while the fluorinated aromatic carbons appear downfield (δ 125–135 ppm) .

- IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ and C-F/C-Cl stretches at 1100–1250 cm⁻¹ confirm functional groups.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions for 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving discrepancies between computational models (e.g., DFT-optimized geometries) and experimental observations. For this compound, SHELXL refinement (via the SHELX suite) can model anisotropic displacement parameters and validate bond angles/lengths. For example, the dihedral angle between the cyclopentanone ring and the aryl group often deviates by 5–10° from DFT predictions due to crystal packing forces. Hydrogen bonding analysis (e.g., using graph set notation from Etter’s rules) identifies C=O···H-C interactions that stabilize specific conformers . ORTEP-3 visualizations help map thermal ellipsoids and assess disorder .

Q. What strategies mitigate competing reaction pathways during functionalization of the cyclopentanone core?

- Methodological Answer :

- Selective Fluorination/Chlorination : Use directing groups (e.g., nitro or sulfonyl) to orient electrophilic substitution at the meta/para positions, avoiding undesired ortho products.

- Steric Control : Bulky substituents (e.g., tert-butyl) on the cyclopentanone ring reduce side reactions during cross-coupling (e.g., Suzuki-Miyaura) by shielding reactive sites .

- Kinetic vs. Thermodynamic Control : Low-temperature conditions (–40°C) favor kinetic products (e.g., mono-substitution), while higher temperatures (80°C) drive thermodynamic outcomes (e.g., di-substitution) .

Q. How do intermolecular interactions influence the solid-state packing of this compound, and what implications does this have for material properties?

- Methodological Answer : Graph set analysis (as per Bernstein et al.) reveals dominant hydrogen-bonding motifs. For example, C-H···O=C interactions (R₂²(8) motifs) form chains along the crystallographic axis, while π-π stacking (3.5–4.0 Å interplanar distance) between aryl groups enhances thermal stability. These interactions correlate with melting point elevation (mp 160–164°C for analogs) and reduced solubility in non-polar solvents .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental spectral data for this compound?

- Methodological Answer :

- NMR Chemical Shift Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)). Deviations >0.3 ppm may indicate solvent effects (e.g., CDCl₃ vs. vacuum) or conformational flexibility.

- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder, which may explain anomalous peak shapes in X-ray data .

- Dynamic NMR : Variable-temperature studies (e.g., –50°C to 50°C) detect rotational barriers in the cyclopentanone ring, resolving split signals caused by slow exchange .

Tables of Key Data

| Property | Value/Observation | Reference |

|---|---|---|

| Crystallographic Data | Space group P2₁/c, Z = 4 | |

| Hydrogen Bonding | C-H···O (2.8 Å, 150°) | |

| ¹³C NMR (Carbonyl) | δ 212.5 ppm | |

| Synthetic Yield | 68–72% (Friedel-Crafts route) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.